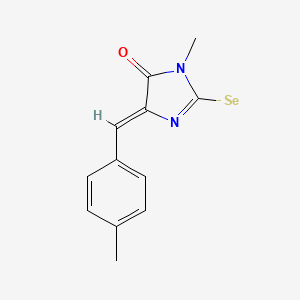
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone is a heterocyclic compound that contains selenium
Preparation Methods
The synthesis of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-imidazolidinone with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with selenium reagents under controlled conditions to introduce the selenoxo group. The reaction conditions often require careful temperature control and the use of inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Scientific Research Applications
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The selenoxo group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone include:
3-Methyl-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Contains a sulfur atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-oxo-4-imidazolidinone: Contains an oxygen atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-imidazolidinone: Lacks the selenoxo group. The uniqueness of this compound lies in the presence of the selenoxo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79851-70-0 |
|---|---|
Molecular Formula |
C12H11N2OSe |
Molecular Weight |
278.20 g/mol |
InChI |
InChI=1S/C12H11N2OSe/c1-8-3-5-9(6-4-8)7-10-11(15)14(2)12(16)13-10/h3-7H,1-2H3/b10-7- |
InChI Key |
UTLJOFQEARJCID-YFHOEESVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


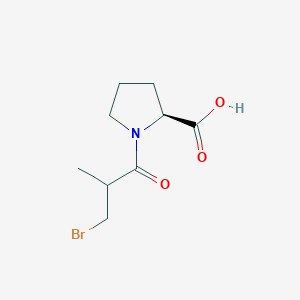
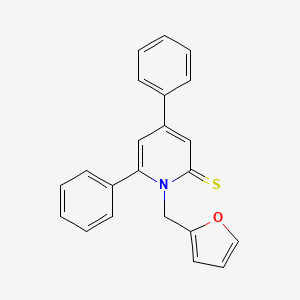



![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
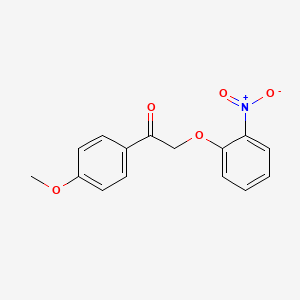
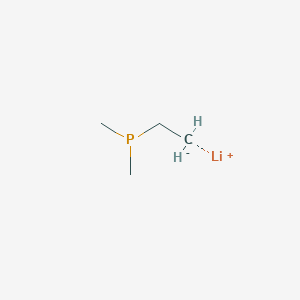
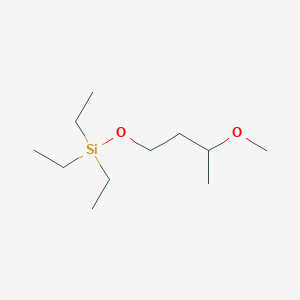

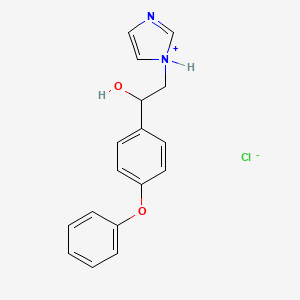
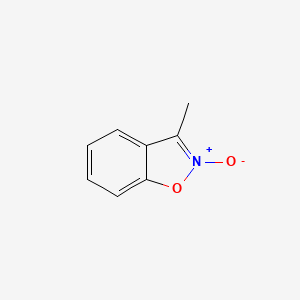
methanone](/img/structure/B14437166.png)

